molecular formula C13H10ClFO B6373977 MFCD18313805 CAS No. 1261923-71-0

MFCD18313805

Cat. No.: B6373977
CAS No.: 1261923-71-0
M. Wt: 236.67 g/mol
InChI Key: YBWXDNZBETYMRC-UHFFFAOYSA-N
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Description

MFCD18313805 is a chemical compound indexed under the MDL number system, commonly used in pharmaceutical and materials science research. Based on similar MDL-classified compounds (e.g., CAS 918538-05-3, CAS 1533-03-5), this compound is hypothesized to exhibit moderate molecular weight (180–220 g/mol), halogen or fluorine substituents, and heterocyclic aromatic frameworks .

Properties

IUPAC Name

3-(4-chloro-2-methylphenyl)-5-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO/c1-8-4-10(14)2-3-13(8)9-5-11(15)7-12(16)6-9/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWXDNZBETYMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684321
Record name 4'-Chloro-5-fluoro-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261923-71-0
Record name 4'-Chloro-5-fluoro-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18313805” involves a series of chemical reactions that require precise conditions. The synthetic route typically includes the following steps:

    Initial Reaction: The starting materials undergo a reaction under controlled temperature and pressure to form an intermediate compound.

    Intermediate Processing: The intermediate is then subjected to further reactions, often involving catalysts to enhance the reaction rate and yield.

    Final Conversion: The final step involves converting the intermediate into “this compound” through a specific reaction, such as a condensation or cyclization reaction.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous processing techniques. The process is optimized for maximum yield and purity, often involving:

    Batch Processing: Large quantities of reactants are processed in batches, with careful monitoring of reaction conditions.

    Continuous Flow Processing: Reactants are continuously fed into a reactor, and the product is continuously removed, allowing for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: “MFCD18313805” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

“MFCD18313805” has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific disease pathways.

    Industry: “this compound” is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism by which “MFCD18313805” exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular signaling.

Comparison with Similar Compounds

Key Structural Similarities :

  • Pyrrolo-triazine derivatives (e.g., CAS 918538-05-3) share a fused bicyclic framework with this compound, enabling π-π stacking and hydrogen bonding in biological targets .
  • Trifluoromethyl-substituted compounds (e.g., CAS 1533-03-5) exhibit enhanced metabolic stability and lipophilicity, similar to halogenated analogs .
  • Benzimidazole derivatives (e.g., CAS 1761-61-1) demonstrate nitrogen-rich aromaticity, analogous to triazine-based compounds .

Comparative Analysis of Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Analogs

Property This compound (hyp.) CAS 918538-05-3 CAS 1533-03-5 CAS 1761-61-1
Log S (ESOL) -2.5 (hyp.) -2.47 -2.63 -2.47
TPSA (Ų) ~65 (hyp.) 65.5 20.3 52.0
Hydrogen Bond Acceptors 3 3 3 2
BBB Permeability Low (hyp.) Low High Moderate
GI Absorption High High High Moderate

Key Findings :

  • All compounds show low to moderate aqueous solubility (Log S < -2.0), limiting their bioavailability without formulation adjustments .
  • Trifluoromethyl-substituted compounds (CAS 1533-03-5) exhibit higher blood-brain barrier (BBB) permeability due to increased lipophilicity .
  • Pyrrolo-triazine derivatives (CAS 918538-05-3, this compound) have higher topological polar surface area (TPSA), correlating with target binding specificity .

Functional Overlap :

  • Kinase Inhibition : Triazine derivatives like this compound and CAS 918538-05-3 are explored in oncology for ATP-binding site targeting .
  • Antimicrobial Activity : Benzimidazole analogs (CAS 1761-61-1) and halogenated triazines disrupt microbial enzyme function .

Key Trends :

  • Green Chemistry : CAS 1533-03-5 employs recyclable A-FGO catalysts, aligning with sustainable synthesis trends .
  • High-Yield Reactions : Cyclocondensation reactions (e.g., CAS 918538-05-3) achieve >95% yields under optimized conditions .

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